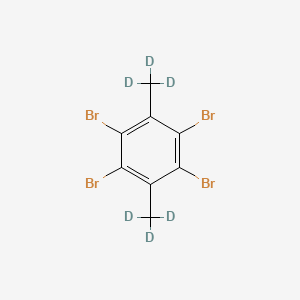

2,3,5,6-Tetrabromo-p-xylene-d6

Description

2,3,5,6-Tetrabromo-p-xylene-d6 (CAS 1007458-87-8) is a deuterated analog of 2,3,5,6-Tetrabromo-p-xylene (CAS 23488-38-2). It features six deuterium atoms replacing hydrogen atoms in the methyl groups of the parent compound, resulting in the molecular formula C₈D₆Br₄ and a molecular weight of 427.79 . This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry, particularly for quantifying environmental pollutants like brominated flame retardants (BFRs) via mass spectrometry. Its high purity (>95% by HPLC) and isotopic specificity minimize interference during trace analysis .

The non-deuterated form (CAS 23488-38-2) is a known environmental contaminant and flame retardant with the formula C₈H₆Br₄ and molecular weight 421.75 . Both compounds share the same aromatic core structure but differ in isotopic composition, which significantly impacts their analytical and thermodynamic properties.

Properties

Molecular Formula |

C8H6Br4 |

|---|---|

Molecular Weight |

427.79 g/mol |

IUPAC Name |

1,2,4,5-tetrabromo-3,6-bis(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3/i1D3,2D3 |

InChI Key |

RXKOKVQKECXYOT-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C(=C1Br)Br)C([2H])([2H])[2H])Br)Br |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 5, and 6 positions of the aromatic ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,3,5,6-Tetrabromo-p-xylene-d6 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of p-xylene-d6.

Oxidation: Formation of tetrabromo-p-toluic acid derivatives.

Scientific Research Applications

2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:

Analytical Chemistry: As a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the calibration of instruments and validation of analytical methods.

Environmental Studies: Used as a tracer to study the behavior and fate of brominated compounds in the environment.

Material Science: Employed in the synthesis of flame retardant materials due to its brominated structure.

Biological Research: Investigated for its potential effects on biological systems and its role as a contaminant.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 is primarily related to its brominated structure. The bromine atoms can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In environmental studies, it acts as a persistent organic pollutant, and its interactions with biological systems are of significant interest .

Comparison with Similar Compounds

Deuterated vs. Non-Deuterated Forms

Key Findings :

- The deuterated form’s isotopic signature enables precise distinction from the non-deuterated analyte in environmental samples, enhancing quantification accuracy .

- Deuterium substitution increases molecular weight by 6.04 (from 421.75 to 427.79), aligning with theoretical calculations .

- Both compounds exhibit similar chemical reactivity, but deuterium labeling reduces metabolic degradation in biological studies .

Comparison with Other Brominated Flame Retardants

Brominated compounds like Pentabromoethylbenzene and 1,2,5,6-Tetrabromocyclooctane (TBCO) share functional similarities as flame retardants but differ structurally and environmentally:

Key Findings :

- Bromine Content : Pentabromoethylbenzene’s higher bromination enhances flame-retardant efficiency but increases environmental persistence .

- Structural Differences : TBCO’s cyclic structure reduces volatility compared to aromatic analogs like 2,3,5,6-Tetrabromo-p-xylene, influencing its application in polymer matrices .

- Toxicity : All three compounds are linked to bioaccumulation, but 2,3,5,6-Tetrabromo-p-xylene is specifically implicated in contaminating European eels .

Analytical and Thermodynamic Data

Thermochemical Properties (Non-Deuterated Form)

Data from NIST and experimental studies :

- Enthalpy of Formation : ΔfH°(solid) = -152.3 kJ/mol

- Boiling Point: Not experimentally determined (decomposes upon heating).

- Stability : Degrades under UV exposure, releasing bromine radicals.

The deuterated analog’s thermochemical data remain understudied, but deuterium substitution is expected to marginally increase boiling/melting points due to stronger deuterium-carbon bonds .

Biological Activity

2,3,5,6-Tetrabromo-p-xylene-d6 is a brominated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This compound is a deuterated variant of 2,3,5,6-Tetrabromo-p-xylene, characterized by its molecular formula and a molecular weight of approximately 427.79 g/mol. The presence of four bromine atoms and deuterated methyl groups on the benzene ring contributes to its unique properties as a flame retardant and environmental pollutant.

Chemical Structure and Properties

The structural configuration of 2,3,5,6-Tetrabromo-p-xylene-d6 includes:

- Bromine Substituents : Four bromine atoms enhance the compound's stability and thermal resistance.

- Deuterated Methyl Groups : The substitution of hydrogen with deuterium in the methyl groups provides insights into its metabolic pathways and environmental behavior.

Biological Activity

Research indicates that 2,3,5,6-Tetrabromo-p-xylene-d6 exhibits several biological activities primarily linked to its structural characteristics:

- Endocrine Disruption : The compound has been studied for its potential endocrine-disrupting effects. It may interfere with hormonal functions in wildlife and humans due to its structural similarity to natural hormones.

- Neurotoxicity : Evidence suggests that brominated flame retardants can have neurotoxic effects. Studies have indicated that exposure to such compounds may lead to developmental neurotoxicity in various animal models .

- Environmental Persistence : As an environmental pollutant, this compound is noted for its persistence in ecosystems. Its accumulation in living organisms raises concerns regarding long-term ecological impacts .

Endocrine Disruption Studies

A study conducted on aquatic organisms revealed that exposure to brominated compounds like 2,3,5,6-Tetrabromo-p-xylene-d6 resulted in altered hormone levels and reproductive outcomes. Specifically:

- Test Organism : Zebrafish (Danio rerio)

- Findings : Increased levels of estrogenic activity were observed when exposed to varying concentrations of the compound over a 30-day period. This suggests potential risks for aquatic life due to hormonal interference.

Neurotoxicity Research

Research focusing on the neurotoxic effects of brominated flame retardants highlighted:

- Test Organism : Rat models

- Methodology : Behavioral assessments and histological examinations were performed post-exposure.

- Results : Significant impairments in motor skills and cognitive functions were noted in subjects exposed to high concentrations of 2,3,5,6-Tetrabromo-p-xylene-d6 compared to control groups .

Comparative Analysis with Similar Compounds

The following table compares 2,3,5,6-Tetrabromo-p-xylene-d6 with other structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Bromine Atoms | Endocrine Disruption | Neurotoxicity |

|---|---|---|---|---|

| 2,3,5,6-Tetrabromo-p-xylene-d6 | C8H6Br4 | 4 | Yes | Yes |

| Decabromodiphenylethane | C12H2Br10 | 10 | Yes | Yes |

| Tetrabromophthalic Anhydride | C8Br4O3 | 4 | Yes | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.